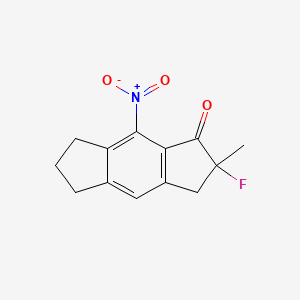

2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Description

Properties

IUPAC Name |

2-fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-13(14)6-8-5-7-3-2-4-9(7)11(15(17)18)10(8)12(13)16/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNKCMLBLMQWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C(=C3CCCC3=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C13H12FNO3, with a molecular weight of 249.24 g/mol. The compound is characterized by the presence of a fluorine atom and a nitro group, which may contribute to its biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C13H12FNO3 |

| Molecular Weight | 249.24 g/mol |

| CAS Number | 2676867-56-2 |

| Purity | 95.00% |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related structures have shown potent antitubercular effects against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines without significant cytotoxicity to normal cells . This suggests a favorable therapeutic index for further development.

Case Study 1: Synthesis and Evaluation

A study focusing on the synthesis of similar compounds reported their evaluation for antitubercular activity. The most potent derivative exhibited an MIC value of 4 μg/mL against M. tuberculosis H37Rv. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of various derivatives against six different tumor cell lines using the MTT assay method. The IC50 values ranged significantly among the tested compounds, indicating varying levels of potency and selectivity towards cancer cells compared to normal cells .

Table: Summary of Biological Activities

| Compound | Activity Type | MIC/IC50 Value |

|---|---|---|

| Derivative A | Antitubercular | 4 μg/mL |

| Derivative B | Anticancer | IC50 = 16 μg/mL |

| Derivative C | Cytotoxicity | IC50 = 32 μg/mL |

Scientific Research Applications

Structure and Reactivity

The unique structure of 2-fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one includes:

- Fluorine Atom : Enhances electrophilic reactivity.

- Nitro Group : Known for its electrophilic nature, allowing participation in various substitution reactions.

- Tetrahydro-s-indacen Framework : Provides a stable backbone for further functionalization.

Preliminary studies suggest that this compound may interact with biological systems. Compounds with similar structures have been shown to bind to specific enzymes or receptors, influencing metabolic pathways. Research indicates potential applications in:

- Anticancer Research : Investigating the compound's efficacy against various cancer cell lines.

- Enzyme Inhibition Studies : Understanding how it interacts with specific biological targets.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to modify biological pathways could lead to the development of novel therapeutics. Notable areas of interest include:

- Kinase Inhibition : Similar compounds have exhibited inhibition of kinases implicated in neurodegenerative diseases and cancers.

Antitumor Activity

Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance:

- Study A : Investigated the cytotoxic effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Study B : Explored enzyme inhibition mechanisms related to cancer metabolism pathways.

These studies underline the importance of further research into the biological activities and mechanisms of action of this compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

*Calculated based on molecular formula.

Functional Group Impact

- Nitro Group (8-NO₂): The nitro substituent in the target compound enhances electrophilicity and may facilitate reduction to an amine, as demonstrated in for the 8-nitro analog .

- Fluorine’s electronegativity may also enhance binding affinity in biological targets, as seen in fluorinated naphthalenones (e.g., CAS 137114-68-2) with optimized LogP values .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s higher molecular weight (265.25 g/mol) compared to analogs reflects the cumulative impact of fluorine, methyl, and nitro groups.

- Thermal Stability: While melting/boiling points for the target compound are unavailable, the fluorinated naphthalenone (CAS 137114-68-2) exhibits a low melting point (26–28°C), suggesting fluorine’s role in reducing crystallinity . The methyl-substituted analog (CAS 202667-45-6) has a higher boiling point (276.1°C), indicative of increased van der Waals interactions due to the alkyl group .

Preparation Methods

Friedel-Crafts Acylation

Palladium-Catalyzed Cyclization

-

Reactants : Brominated precursors (e.g., 2-bromo-cyclopentenyl derivatives).

-

Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃).

Introduction of the Methyl Group at C2

Alkylation via Grignard Reagents

Friedel-Crafts Alkylation

-

Reactant : Methyl chloride or methanol.

-

Catalyst : H₂SO₄ or BF₃·Et₂O.

Fluorination at C2

Electrophilic Fluorination

Halogen Exchange

-

Reactant : 2-Chloro-2-methyl precursor.

-

Reagent : KF or TBAF (tetrabutylammonium fluoride).

Nitration at C8

Mixed-Acid Nitration

Directed Ortho Nitration

-

Reagent : Acetyl nitrate (AcONO₂).

-

Catalyst : Zeolites or boron trifluoride.

Purification and Characterization

-

Chromatography : Silica gel column (hexane/ethyl acetate, 3:1).

-

Analytical Data :

Comparative Analysis of Synthetic Routes

| Method Step | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | High atom economy | Requires harsh acidic conditions | 60–75% |

| Pd-Catalyzed Cyclization | Mild conditions, scalable | Costly catalysts | 50–70% |

| Electrophilic Fluorination | High regioselectivity | Expensive fluorinating agents | 60–80% |

| Mixed-Acid Nitration | Rapid reaction | Over-nitration risks | 50–65% |

Industrial-Scale Production Insights

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one?

Methodological Answer: Characterization should include 1H NMR, 13C NMR, LCMS, and HRMS to confirm structural integrity and purity. For example:

- 1H NMR (600 MHz, DMSO-d6): Peaks at δ 6.49 (s, 1H), 2.90–2.84 (m, 2H), and 2.04–1.99 (m, 2H) indicate aromatic protons and cyclohexene hydrogens .

- HRMS : Calculated m/z for C12H14FNO3 [M+H]+: 248.1026; observed: 248.1032 .

Q. What is the optimal method for reducing the nitro group in this compound to an amine?

Methodological Answer: Catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere is effective:

- Dissolve the compound in degassed MeOH, add Pd/C (10% wt/wt), and stir under H2 for 2 hours at RT.

- Filter through Celite and concentrate to yield the amine derivative (93% yield) .

Critical Parameters : - Degas solvent to prevent side reactions.

- Monitor reaction progress via TLC or LCMS for nitro group disappearance.

Q. How does the fluorine substituent influence the compound’s stability during synthesis?

Methodological Answer: The electron-withdrawing fluorine increases the electrophilicity of adjacent carbons, potentially stabilizing intermediates during reactions like hydrogenation. NMR data (δ 144.1 ppm in 13C NMR) confirms fluorine’s electronic effects on the aromatic ring . For long-term storage, keep the compound in a cool, dark environment (<15°C) to avoid decomposition .

Advanced Research Questions

Q. How can deuterated analogs of this compound be synthesized for pharmacokinetic studies?

Methodological Answer: Deuterated analogs are synthesized via multi-step isotopic labeling :

- Start with brominated precursors (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one).

- Replace hydrogen atoms using deuterated reagents (e.g., D2O, NaBD4) at key synthetic steps.

- Confirm deuteration via HRMS and LC-MS/MS (e.g., m/z shift from 188 [M+H]+ to 192 [M+D4+H]+) .

Application : Use as internal standards in bioanalytical assays to quantify parent compound levels in plasma .

Q. What strategies are effective for resolving contradictions in NMR data between synthetic batches?

Methodological Answer:

- Variable Temperature NMR : Resolve conformational ambiguities (e.g., cyclohexene ring puckering) by acquiring spectra at 25°C and 40°C .

- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign overlapping signals (e.g., δ 2.90–2.84 m vs. δ 2.56–2.51 m) .

- Crystallography : If available, compare X-ray structures with NMR-derived conformers .

Q. How does the nitro group’s position (8-nitro vs. 4-nitro) affect reactivity in nucleophilic substitutions?

Methodological Answer: The 8-nitro group (para to the ketone) exhibits higher steric hindrance compared to 4-nitro derivatives, reducing accessibility for nucleophilic attack. Evidence from hydrogenation reactions shows slower reduction kinetics for 8-nitro vs. 4-nitro isomers under identical conditions (80% yield for 4-nitro vs. 93% for 8-nitro) .

Q. What structural features make this compound a candidate for NLRP3 inflammasome inhibition?

Methodological Answer: The nitro and fluorine substituents enhance binding to NLRP3’s ATP-binding domain. Analogous compounds (e.g., MCC950 derivatives) show IC50 values of ~8 nM via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.